molecular formula C9H15NO3 B1438707 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid CAS No. 768329-98-2

2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid

Cat. No.: B1438707
CAS No.: 768329-98-2
M. Wt: 185.22 g/mol
InChI Key: UNYPMGDBBLOLHV-UHFFFAOYSA-N
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Description

Chemical Structure:
2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid features a piperidine backbone substituted with methyl groups at the 2- and 6-positions and an oxoacetic acid moiety at the nitrogen atom. The stereochemistry is explicitly defined as (2R,6S) in synthetic protocols, which may influence its reactivity and biological interactions .

Synthesis and Applications:
This compound is utilized as a key reagent in Minisci-type C–H amidation reactions. For example, it enables direct amidation of purine bases like caffeine under mild conditions (50°C, DMSO/H₂O solvent, (NH₄)₂S₂O₈ as an oxidant), demonstrating its role in radical-mediated processes for heterocyclic functionalization .

Properties

IUPAC Name

2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6-4-3-5-7(2)10(6)8(11)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYPMGDBBLOLHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthetic Procedure

3.1 Reagents and Conditions

3.2 Stepwise Preparation

  • Acylation Reaction:

    • Ethyl oxalyl chloride is added dropwise to a stirred solution of 2,6-dimethylpiperidine and triethylamine in dichloromethane at 0 °C.
    • The mixture is allowed to warm to room temperature and stirred for about 3 hours to ensure complete reaction.
  • Quenching and Extraction:

    • The reaction mixture is quenched by addition of aqueous 1 M HCl.
    • The organic and aqueous phases are separated.
    • The aqueous phase is extracted multiple times with dichloromethane.
    • Combined organic extracts are washed with brine, dried over sodium sulfate (Na2SO4), and solvent is removed under reduced pressure.
  • Hydrolysis:

    • The crude ethyl ester intermediate is treated with aqueous 1 M NaOH (5 equiv) and stirred overnight at 30 °C to hydrolyze the ester to the free acid.
    • The reaction progress is monitored by thin-layer chromatography (TLC).
    • After completion, the mixture is acidified with 1 M HCl to precipitate the acid.
  • Isolation:

    • The product is extracted with dichloromethane.
    • Organic layers are combined, washed with brine, dried over Na2SO4, and solvent removed under vacuum.
    • The product is purified by recrystallization from a chloroform/hexane mixture.

3.3 Yield and Characterization

  • The compound is obtained as an off-white solid.
  • Typical isolated yield: approximately 75% based on starting amine.
  • Characterization data include:
    • ^1H NMR (400 MHz, CDCl3): signals consistent with the piperidine ring, methyl groups, and acidic proton.
    • ^13C{^1H} NMR (101 MHz, CDCl3): characteristic carbonyl carbons around 163 ppm.
    • Melting point and high-resolution mass spectrometry (HRMS) data confirm the structure.

Reaction Optimization and Selectivity

While the above method is straightforward, optimization studies in related carbamoylation reactions have shown that reaction concentration, temperature, and equivalents of reagents can significantly affect the yield and purity of the final product.

Parameter Optimal Condition Effect on Outcome
Temperature 0 °C to room temperature Controls rate and selectivity
Equivalents of oxalyl chloride Slight excess (1.1 equiv) Ensures complete conversion
Base equivalents Slight excess (1.1 equiv triethylamine) Neutralizes HCl generated, prevents side reactions
Solvent Dichloromethane Good solubility and reaction medium
Hydrolysis conditions 1 M NaOH, 30 °C, overnight Efficient ester to acid conversion

This method is adapted from a recent comprehensive study on the preparation of 2-amino-2-oxoacetic acid derivatives, including the target compound, which demonstrated a 75% isolated yield under these conditions.

Comparative Data Table of Preparation of Similar 2-Amino-2-oxoacetic Acids

Compound Starting Amine Acylating Agent Yield (%) Notes
2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid 2,6-Dimethylpiperidine Ethyl oxalyl chloride 75 Off-white solid, recrystallized from CHCl3/hexane
2-(((1s,3s)-Adamantan-1-yl)amino)-2-oxoacetic acid Adamantan-1-amine Ethyl oxalyl chloride 95 White solid, high purity
2-((4-Methoxyphenyl)amino)-2-oxoacetic acid 4-Methoxyaniline Ethyl oxalyl chloride 34 Purple solid, lower yield
2-(Azepan-1-yl)-2-oxoacetic acid Hexamethyleneimine Ethyl oxalyl chloride 72 Off-white solid

This table illustrates that the preparation of this compound is efficient and yields a solid product with good purity, comparable to other structurally related compounds prepared by similar methods.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of ethyl oxalyl chloride, forming an amide intermediate. Subsequent hydrolysis of the ester moiety under basic conditions yields the free acid. The use of triethylamine serves to scavenge the hydrochloric acid formed during acylation, preventing protonation of the amine and side reactions.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid is in medicinal chemistry. Its structural features make it a candidate for drug development, particularly in the synthesis of novel therapeutic agents.

Case Study: Synthesis of Antidepressants
Research has indicated that derivatives of piperidine compounds can exhibit antidepressant properties. The incorporation of the 2-oxoacetic acid functionality may enhance the pharmacological profile of these compounds by improving their bioavailability and receptor affinity.

Example Compounds:

  • Piperidine Derivatives: Studies have shown that modifications to the piperidine ring can lead to compounds with selective serotonin reuptake inhibitor (SSRI) activity.

Agrochemicals

The compound also shows promise in agrochemical applications, particularly as a herbicide or pesticide. Its ability to interact with biological systems makes it suitable for targeting specific pathways in pests or weeds.

Case Study: Herbicidal Activity
Research has demonstrated that compounds similar to this compound can inhibit key enzymes involved in plant growth. This inhibition can lead to effective weed management strategies while minimizing environmental impact.

Materials Science

In materials science, this compound can be used in the development of polymers and coatings. Its chemical structure allows for the modification of polymer properties, enhancing durability and resistance to environmental factors.

Application Example: Coating Formulations
Incorporating this compound into polymer matrices can improve adhesion and flexibility. This application is particularly valuable in industries requiring robust protective coatings.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with four analogs from the provided evidence:

Compound Name Key Structural Features Functional Groups Primary Applications Toxicity/Safety
2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid Piperidine ring (2R,6S-dimethyl), oxoacetic acid Amide, ketone, tertiary amine Radical-mediated C–H amidation (e.g., purine functionalization) Not explicitly reported; likely moderate due to use in synthetic protocols
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine ring, Fmoc-protected amine, acetic acid Carbamate, tertiary amine, carboxylic acid Peptide synthesis (Fmoc group acts as a protecting amine) No specific hazards listed; standard handling for Fmoc derivatives
2-(3-Fluorophenyl)-2-oxoacetic acid 3-Fluorophenyl ring, oxoacetic acid Aromatic fluorine, ketone, carboxylic acid Unclear; potential intermediate for fluorinated pharmaceuticals High toxicity (acute dermal, inhalation, organ damage)
2-[1-(2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)piperidin-2-yl]acetic acid Piperidine linked to tetrahydropyrimidine-dione (uracil analog), acetic acid Uracil-like carbonyl, amide, carboxylic acid Potential nucleoside analog or enzyme inhibitor (biological applications) Stability data noted; toxicity uncharacterized
2-((2,6-Difluorophenyl)Amino)-2-Oxoacetic Acid 2,6-Difluorophenyl group, amino-linked oxoacetic acid Aromatic fluorine, amide, carboxylic acid Intermediate for amide/peptide synthesis or fluorinated agrochemicals Safety data unspecified; fluorine may enhance metabolic stability

Key Comparative Insights

Reactivity Differences :

  • The target compound’s piperidine-methyl groups and stereochemistry enhance steric control in radical reactions, distinguishing it from 2-[4-(Fmoc)piperazin-1-yl]acetic acid , whose piperazine ring and Fmoc group favor amine protection in peptide synthesis .
  • 2-(3-Fluorophenyl)-2-oxoacetic acid lacks nitrogen heterocycles, making it unsuitable for amidation but reactive in electrophilic aromatic substitution due to fluorine’s electron-withdrawing effects .

Toxicity Profiles :

  • The fluorophenyl analog exhibits severe acute toxicity (skin corrosion, organ damage), necessitating stringent safety protocols . In contrast, the target compound and Fmoc-piperazine derivative are used under standard laboratory conditions without reported extreme hazards .

Biological vs.

Biological Activity

2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid is a synthetic compound with the molecular formula C9H15NO3\text{C}_9\text{H}_{15}\text{NO}_3 and a molecular weight of approximately 185.22 g/mol. This compound features a piperidine ring substituted at the 2 and 6 positions with methyl groups, along with an oxoacetic acid moiety, which is significant for its potential biological activities. Despite limited literature on its specific applications, preliminary studies suggest various pharmacological properties that warrant further investigation.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
IUPAC Name This compound
CAS Number 768329-98-2

The compound's unique structure suggests potential interactions with various biological targets, particularly G-protein coupled receptors (GPCRs) and enzymes involved in metabolic pathways.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antioxidant Properties : The compound has been suggested to possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases.
  • Enzyme Inhibition : Preliminary studies indicate potential inhibition of enzymes involved in metabolic processes, although specific targets remain to be fully elucidated.
  • Receptor Interaction : The piperidine moiety may facilitate binding to GPCRs, a significant class of targets in drug development .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets:

  • Binding Affinity : The compound may bind to various receptors and enzymes due to its structural features, particularly the oxoacetic acid group which enhances its reactivity.
  • Metabolic Modulation : By interacting with metabolic enzymes, it may influence pathways associated with energy metabolism and cellular signaling.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
2-(4-Methylpiperidin-1-yl)-2-oxoacetic acidSimilar piperidine structureExhibits different receptor binding profiles
Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetateEthyl ester derivativeEnhanced lipophilicity affecting pharmacokinetics
3-(4-Methylpiperidin-1-yl)-3-oxopropanoic acidPiperidine ring with oxopropanoic moietyDifferent metabolic pathways influenced

This comparison highlights the unique aspects of this compound in terms of its biological activity profile and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid, and how can reaction conditions be tailored to improve yield?

  • Methodology : The compound can be synthesized via coupling reactions between oxalyl chloride derivatives and 2,6-dimethylpiperidine. For example, reacting ethyl oxalyl chloride with 2,6-dimethylpiperidine in anhydrous dichloromethane at 0–5°C, followed by hydrolysis under acidic conditions (e.g., HCl) to yield the free acid . Optimization may involve adjusting stoichiometry (1:1.2 molar ratio of amine to oxalyl chloride), solvent polarity (e.g., DCM vs. THF), and reaction time (6–12 hours). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and tautomeric behavior of this compound?

  • Methodology :

  • 1H NMR : The dimethylpiperidine group shows characteristic signals: δ 1.4–1.6 ppm (piperidine CH2), δ 2.2–2.4 ppm (N-CH3), and δ 3.5–3.7 ppm (axial/equatorial protons). The oxoacetic acid moiety exhibits a singlet near δ 4.2 ppm for the α-proton and a downfield carbonyl (C=O) signal at δ 170–175 ppm in 13C NMR .
  • IR : Stretching vibrations at 1680–1720 cm⁻¹ (C=O), 2500–3300 cm⁻¹ (O-H from acid), and 2800–3000 cm⁻¹ (C-H from piperidine) confirm functional groups. Tautomerism (keto-enol) can be assessed via variable-temperature NMR to track proton exchange rates .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Methodology : Solubility tests in polar (water, DMSO) and non-polar solvents (hexane) at 25°C reveal preferential dissolution in polar media due to the oxoacetic acid group. Stability studies (pH 1–13, 25–60°C) using HPLC or UV-Vis spectroscopy monitor degradation products (e.g., decarboxylation). Buffered solutions (pH 4–7) typically enhance stability, while alkaline conditions accelerate hydrolysis .

Advanced Research Questions

Q. How does steric hindrance from the 2,6-dimethylpiperidine group influence the compound’s reactivity in metal coordination or catalytic applications?

  • Methodology : Compare coordination behavior with transition metals (e.g., Cu²⁺, Fe³⁺) using UV-Vis titration and cyclic voltammetry. The dimethyl groups may reduce ligand flexibility, affecting complex stability constants (log β). Computational modeling (DFT) can predict preferred binding sites (oxoacetate vs. piperidine N) and steric effects on bond angles .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected splitting in NMR) arising from dynamic processes or impurities?

  • Methodology :

  • Dynamic NMR : Use low-temperature (e.g., –40°C) 1H NMR to slow conformational changes in the piperidine ring, resolving split signals caused by axial-equatorial proton exchange .
  • HSQC/HMBC : Correlate ambiguous proton-carbon couplings to confirm connectivity, distinguishing between tautomers or degradation products .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) identifies impurities (e.g., residual ethyl ester from incomplete hydrolysis) .

Q. How can computational chemistry predict the compound’s tautomeric equilibrium and its impact on biological activity?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare energy levels of keto vs. enol tautomers. Solvent effects (PCM model) simulate aqueous vs. non-polar environments. Molecular docking studies (AutoDock Vina) assess how tautomerism affects binding to hypothetical targets (e.g., enzymes with oxoacetate-binding pockets) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, given the compound’s chiral centers?

  • Methodology : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) during scale-up. Asymmetric synthesis routes, such as using enantiopure 2,6-dimethylpiperidine derivatives or chiral catalysts (e.g., L-proline), may improve ee. Process optimization (e.g., flow chemistry) reduces racemization risks during prolonged reaction times .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid

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